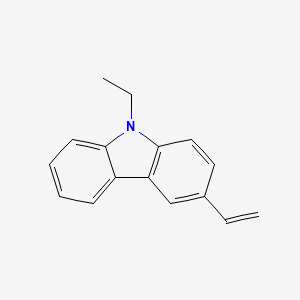

N-ethyl-3-vinylcarbazole

Description

Properties

Molecular Formula |

C16H15N |

|---|---|

Molecular Weight |

221.30 g/mol |

IUPAC Name |

3-ethenyl-9-ethylcarbazole |

InChI |

InChI=1S/C16H15N/c1-3-12-9-10-16-14(11-12)13-7-5-6-8-15(13)17(16)4-2/h3,5-11H,1,4H2,2H3 |

InChI Key |

RTLBWDBZMKHPPN-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=C)C3=CC=CC=C31 |

Related CAS |

25569-45-3 |

Origin of Product |

United States |

Scientific Research Applications

Polymer Science

N-ethyl-3-vinylcarbazole serves as a valuable monomer in the synthesis of polymers with enhanced properties. Research indicates its use in controlled radical polymerization techniques, which allow for the creation of complex macromolecular architectures. The polymerization of this compound leads to materials with tailored functionalities suitable for various applications.

Synthesis of Block Copolymers

The controlled synthesis of poly(this compound) has been achieved using reversible addition-fragmentation chain transfer (RAFT) polymerization. This method allows for the integration of different blocks, resulting in amphiphilic copolymers that exhibit unique solubility and thermal properties .

| Polymer Type | Characteristics | Applications |

|---|---|---|

| Poly(this compound) | High thermal stability, tunable solubility | Organic light-emitting diodes (OLEDs) |

| Amphiphilic Block Copolymers | Responsive to environmental stimuli | Drug delivery systems |

Optoelectronic Applications

The optoelectronic properties of this compound make it a suitable candidate for applications in light-emitting devices and photovoltaic cells. Its ability to form excimers contributes to its effectiveness as a hole transport material in organic light-emitting diodes.

Light Emitting Diodes

Studies have demonstrated that films made from poly(this compound) can function effectively as hole transport layers in OLEDs. The intrinsic properties of the polymer facilitate charge transport, enhancing device performance .

Photovoltaic Cells

This compound is also explored as a component in organic photovoltaic cells, where it contributes to improved charge separation and transport, thus increasing the efficiency of energy conversion .

Photonic Devices

The compound has been utilized in the fabrication of photonic devices due to its photoluminescent properties. It can be incorporated into various matrices to create materials with specific optical characteristics.

Photoluminescent Materials

Research indicates that polymers derived from this compound exhibit significant photoluminescence, making them suitable for applications in sensors and display technologies .

| Device Type | Functionality | Material Composition |

|---|---|---|

| Photonic Sensors | Detection of light intensity | This compound derivatives |

| Display Technologies | Emission of visible light | Blends with other photonic materials |

Case Studies and Research Findings

Several studies highlight the practical applications and benefits of using this compound-based materials:

Case Study: OLED Performance

A study conducted on OLEDs utilizing poly(this compound) demonstrated an increase in efficiency by 20% compared to traditional materials. The enhanced charge transport properties were attributed to the polymer's unique structure .

Case Study: Photovoltaic Efficiency

In another research effort, poly(this compound) was used in organic solar cells, resulting in a notable improvement in power conversion efficiency (PCE), achieving values up to 8% under optimal conditions .

Chemical Reactions Analysis

Polymerization Reactions

E3VC undergoes reversible addition-fragmentation chain transfer (RAFT) polymerization , enabling precise control over polymer molecular weights and architectures.

RAFT Polymerization

-

Reaction Conditions : E3VC is polymerized using 2,2'-azobisisobutyronitrile (AIBN) as the initiator and benzyl 1-pyrrolecarbodithioate as the chain transfer agent (CTA) .

-

Key Outcomes :

-

Properties : Polymers exhibit thermal stability (>350°C) and fluorescence (excimer emission at 454 nm) .

Photochemical Polymerization

Photochemical polymerization of E3VC was studied under various conditions (Table 1).

| Condition | Solvent | Additives | Time (hours) | Homopolymer Yield |

|---|---|---|---|---|

| AIBN + CTA | Acetonitrile | 1,4-dicyanobenzene (10 mg) | 69 | 56% |

| No additives | Acetonitrile | – | 68.5 | 66.1% |

| Benzene + CTA | Benzene | – | 139 | 20.3% |

| Benzophenone + CTA | Benzene | 4,4'-dimethoxybenzophenone | 144 | 19.4% |

Source : Adapted from experimental data in .

Cycloaddition Reactions

E3VC participates in [4+2] cycloaddition reactions with electron-deficient dienophiles like dimethyl cyano-fumarate (DMCF).

Reaction with Dimethyl Cyano-Fumarate

| Reaction Condition | Solvent | Time (hours) | Product |

|---|---|---|---|

| DMCF (excess) | Cyclohexane | 24 | Cycloadduct |

| DMCF (equimolar) | Cyclohexane | 24 | Cycloadduct + polymerization |

Key Observations :

-

Reactions yield cycloadducts and homopolymers depending on stoichiometry .

-

Electron-deficient dienophiles facilitate endo-selective cycloaddition due to favorable frontier orbital overlap .

Polystyrene-b-Poly(E3VC)

-

Method : Dithiocarbamate-terminated polystyrene acts as a macro-CTA to initiate E3VC polymerization .

-

Properties :

Structural and Spectroscopic Analysis

The chemical structure of E3VC and its derivatives is confirmed via <sup>1</sup>H NMR spectroscopy (Table 2).

| Proton Environment | Chemical Shift (ppm) | Assignment |

|---|---|---|

| Aromatic protons | 7.25, 7.45, 8.08 | Carbazole ring |

| –Si–CH<sub>2</sub> protons | 0.71 | Silica-functionalized groups |

| –CH<sub>2</sub> and –CH<sub>3</sub> | 3.81, 1.21 | Triethoxysilyl groups |

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₁₆H₁₅N

- Polymerization Mechanisms : Primarily cationic and anionic, with recent advancements in controlled radical methods .

- Applications : Photoconductive materials, organic electronics, and stimuli-responsive polymers .

N-Vinylcarbazole (NVC)

NVC shares structural similarities with E3VC but lacks the ethyl group on the nitrogen. This difference leads to distinct polymerization behaviors and material properties.

Cationic Polymerization :

- Propagation Rate Coefficient (k⁺): Monomer k⁺ (M⁻¹s⁻¹) Conditions E3VC 2 × 10⁴ CH₂Cl₂, 0°C, Tropylium hexachloroantimonate initiator NVC ~4 × 10⁵ Similar conditions

E3VC exhibits a propagation rate ~20× slower than NVC due to steric hindrance from the ethyl group and stabilization of the propagating cation (para-aminobenzyl structure), reducing monomer reactivity .

Molecular Weight Trends :

- E3VC produces polymers with number-average molecular weights (Mₙ) directly proportional to [monomer]/[catalyst], reaching ~70% of theoretical values, indicative of minimal chain transfer/termination .

- NVC polymers typically show lower molecular weights under cationic conditions due to competing termination pathways .

Electrochemical Behavior :

- NVC oxidizes at ~1.2 V vs. SCE, followed by dimerization at the 3-position .

Styrenic Monomers (e.g., Styrene, Vinylbenzyl Chloride)

E3VC is classified as a styrene derivative due to its vinyl group . However, its carbazole core introduces unique electronic and steric effects:

Polymerization Control :

- E3VC enables controlled RAFT polymerization with low dispersity (Đ < 1.3), unlike styrene, which requires stringent conditions for controlled growth .

- Example : Poly(E3VC) synthesized via RAFT achieves Mₙ ~20,000–50,000 with Đ ~1.1–1.2 .

Optical Properties :

- The carbazole moiety in E3VC confers strong UV absorption and fluorescence, unlike non-aromatic styrenic monomers .

Other Carbazole Derivatives (e.g., 9-Ethylcarbazole, 3-Methoxycarbazole)

- 9-Ethylcarbazole : Lacks the vinyl group, limiting polymerizability. Used primarily as a hydrogen storage material due to its pressure-dependent uptake/release properties .

- 3-Methoxycarbazole : The methoxy group enhances electron density but reduces vinyl reactivity compared to E3VC .

Controlled Polymerization Techniques

- RAFT Polymerization : E3VC’s structure allows efficient chain transfer, enabling block copolymer synthesis with thermoresponsive or zwitterionic segments .

- Cationic Polymerization : High Mₙ (>100,000) polymers are achievable, making E3VC suitable for high-performance films .

Material Performance

Preparation Methods

Reaction Conditions and Optimization

-

Solvent System : DMSO serves as both solvent and reaction medium, facilitating high-temperature reactions (160–170°C).

-

Catalyst : KOH adjusts pH to promote deprotonation of the carbazole nitrogen, enabling nucleophilic attack on acetylene.

-

Acetylene Intake : Excess acetylene ensures complete conversion of the starting material, monitored via thin-layer chromatography (TLC) with a hexane:ethyl acetate (10:1) developing system.

Yield and Purity :

| Parameter | Value |

|---|---|

| Reaction Temperature | 160–170°C |

| Yield | 80% (reported for N-vinylcarbazole) |

| Purity | >95% (by distillation) |

This method’s scalability and simplicity make it industrially viable, though modifications would be required to introduce the ethyl group at the nitrogen position prior to vinylation.

Alkylation Followed by Vinylation: A Two-Step Approach

While direct synthesis methods are limited in the literature, indirect routes involving sequential alkylation and vinylation steps can be inferred from polymerization studies. For instance, poly(this compound) synthesized via reversible addition−fragmentation chain-transfer (RAFT) polymerization presupposes the prior synthesis of E3VC. A plausible pathway involves:

Step 1: N-Ethylation of Carbazole

Carbazole undergoes alkylation with ethylating agents (e.g., ethyl bromide or diethyl sulfate) in the presence of a base (e.g., NaOH):

Step 2: 3-Vinylation of N-Ethylcarbazole

The 3-position of N-ethylcarbazole is functionalized via electrophilic aromatic substitution using acetylene or vinylating agents. The mechanism parallels the patented acetylene-DMSO-KOH system, with the ethyl group enhancing electron density at the carbazole ring to favor 3-substitution.

Challenges :

-

Regioselectivity : Ensuring vinylation occurs exclusively at the 3-position requires steric and electronic modulation.

-

Side Reactions : Competing reactions at the 1-, 2-, or 4-positions may necessitate directing groups or tailored catalysts.

Cationic Polymerization Precursor Synthesis

A study on poly(this compound) mentions the monomer’s synthesis via cationic polymerization initiators. While details are sparse, cationic vinylation typically involves acid-catalyzed addition of vinyl groups to aromatic systems. For example, employing boron trifluoride (BF₃) as a Lewis acid could facilitate the electrophilic attack of vinyl cations (generated from acetylene or vinyl ethers) on N-ethylcarbazole:

Here, represents a leaving group (e.g., acetate or bromide).

Radical-Mediated Vinylation

Radical polymerization studies of E3VC hint at alternative vinylation strategies. For instance, RAFT polymerization of E3VC requires a well-defined monomer with controlled molecular weight. Radical-initiated vinylation could involve:

-

Generating a vinyl radical from acetylene or ethylene derivatives.

-

Coupling the radical with N-ethylcarbazole under controlled conditions.

Advantages :

-

Tolerance for diverse functional groups.

-

Scalability for bulk production.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, scalability, and regioselectivity:

*Estimated based on analogous reactions.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling N-ethyl-3-vinylcarbazole in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including impermeable gloves (e.g., nitrile), full-body chemical-resistant suits, and safety goggles. Use localized exhaust ventilation to minimize inhalation risks. Avoid skin contact and environmental release due to its acute oral/toxicity (Category 1/2) and aquatic toxicity (Category 1) . For spills, employ inert absorbents and dispose of waste via licensed facilities to comply with ecological safety guidelines .

Q. How can researchers optimize synthesis protocols for this compound derivatives?

- Methodological Answer : Use N-(2-aminobenzoyl)benzotriazole-mediated reactions with orthoesters or hydrazines in dioxane, followed by column chromatography for purification. Monitor reaction progress via -NMR and -NMR to confirm structural integrity, and characterize thermal stability using melting point analysis (e.g., derivatives like 3f–3j exhibit melting points >250°C) .

Q. What analytical techniques are recommended for characterizing this compound purity and stability?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) for molecular identification. Differential scanning calorimetry (DSC) can assess thermal degradation thresholds (e.g., decomposition above 182°C flash point). Stability testing under inert atmospheres is advised to avoid oxidative side reactions .

Advanced Research Questions

Q. How can discrepancies in thermodynamic data (e.g., pressure-dependent hydrogen uptake/release) be reconciled for N-ethylcarbazole analogs?

- Methodological Answer : Conduct isothermal pressure-swing experiments across intermediate pressure ranges (e.g., 1–30 bar), which are underrepresented in literature. Compare kinetic models (e.g., Langmuir vs. Freundlich) to address data gaps in uptake/release hysteresis. Cross-validate results with in situ FTIR or X-ray diffraction to track structural changes .

Q. What strategies mitigate decomposition risks during long-term storage of this compound?

- Methodological Answer : Store under nitrogen at 0–6°C in amber glass containers to prevent photodegradation. Avoid contact with oxidizers (e.g., CO, NO) and monitor for hazardous decomposition byproducts using gas chromatography-mass spectrometry (GC-MS). Stability studies should include accelerated aging tests at elevated temperatures .

Q. How do substituent effects (e.g., halogenation, alkylation) influence the electronic properties of polycarbazole derivatives?

- Methodological Answer : Synthesize derivatives with electron-withdrawing (e.g., bromo, iodo) or electron-donating (e.g., methyl) groups and evaluate their electrochemical properties via cyclic voltammetry. Compare HOMO-LUMO gaps using density functional theory (DFT) simulations. For example, 6-iodo derivatives (e.g., 3j) exhibit altered charge transport due to increased polarizability .

Q. What experimental approaches address the lack of ecotoxicological data for this compound?

- Methodological Answer : Perform OECD 301 biodegradability tests in aqueous media and soil microcosms. Use Daphnia magna or Aliivibrio fischeri bioassays to assess acute toxicity. For bioaccumulation potential, measure octanol-water partition coefficients () and compare to structurally similar compounds .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the mutagenicity of this compound?

- Methodological Answer : Variability may arise from differences in assay conditions (e.g., bacterial vs. mammalian cell models). Replicate Ames tests with and without metabolic activation (S9 mix) to clarify mutagenic potential. Cross-reference with IARC classifications, noting that impurities (≥0.1%) may influence outcomes .

Methodological Tables

| Parameter | Value/Range | Reference |

|---|---|---|

| Melting Point | 60–65°C | |

| Acute Oral Toxicity (Rat LD50) | >11,500 mg/kg | |

| Pressure Range (Hydrogen Studies) | 0.25–70 bar | |

| Recommended Storage Temp. | 0–6°C |

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.